N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
“N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the piperidine derivative with an appropriate carboxylic acid derivative.
Attachment of the ethoxyphenyl and ethoxyquinoxalin groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline oxides, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in material science or as a chemical intermediate.
Mechanism of Action
The mechanism of action for “N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific ethoxy substituents, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N4O3/c1-3-30-21-14-8-7-13-20(21)26-23(29)17-10-9-15-28(16-17)22-24(31-4-2)27-19-12-6-5-11-18(19)25-22/h5-8,11-14,17H,3-4,9-10,15-16H2,1-2H3,(H,26,29) |
InChI Key |
RVQXFZITROPSAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OCC |
Origin of Product |
United States |
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